amine](/img/structure/B13585399.png)
[3-(Tert-butoxy)-2-hydroxypropyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)-2-hydroxypropylamine: is an organic compound that features a tert-butoxy group, a hydroxypropyl group, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxy)-2-hydroxypropylamine typically involves the reaction of tert-butyl alcohol with epichlorohydrin to form a tert-butoxyepoxide intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 3-(Tert-butoxy)-2-hydroxypropylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Tert-butoxy)-2-hydroxypropylamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxypropyl group, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or primary amines.
Substitution: Alkylated derivatives or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-(Tert-butoxy)-2-hydroxypropylamine is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of biologically active molecules. Its hydroxypropyl group can be modified to enhance its interaction with biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, 3-(Tert-butoxy)-2-hydroxypropylamine is explored for its potential as a building block for the synthesis of therapeutic agents. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of polymers, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butoxy)-2-hydroxypropylamine involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the methylamine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- 3-(Tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a tert-butyl group and a pyrazole ring, making it structurally similar but with different functional groups.
- Amines with tert-butyl groups: Compounds such as tert-butylamine and tert-butylhydroxyamine share the tert-butyl group but differ in their other functional groups.
Uniqueness: 3-(Tert-butoxy)-2-hydroxypropylamine is unique due to its combination of a tert-butoxy group, a hydroxypropyl group, and a methylamine group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H19NO2 |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)11-6-7(10)5-9-4/h7,9-10H,5-6H2,1-4H3 |
Clave InChI |
ZFHHVHFZHNMFDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


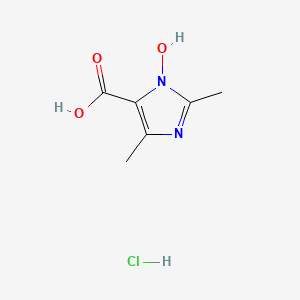

![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
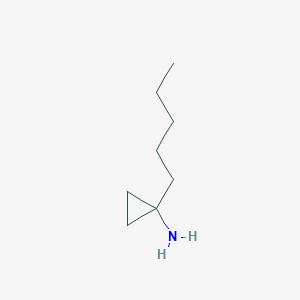
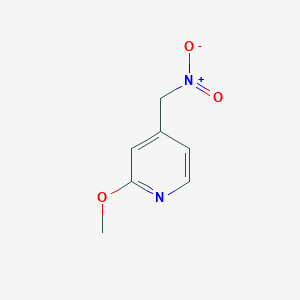
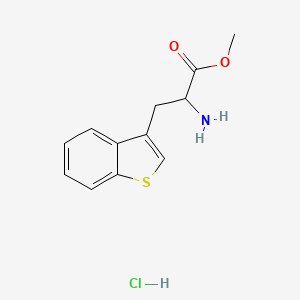
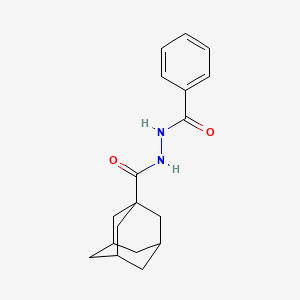

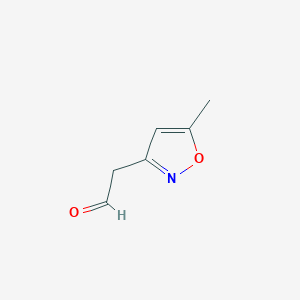
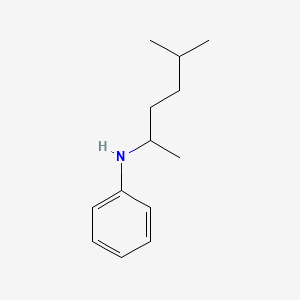
![2-[Cyclohexyl(methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B13585375.png)
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)

![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
